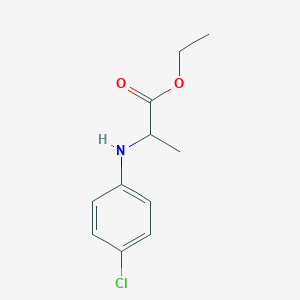

EthylN-(4-chlorophenyl)alaninate

Description

Properties

IUPAC Name |

ethyl 2-(4-chloroanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYQCODIMZACEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

A high-yielding method involves palladium(II) acetate (5 mol%) and 5,5'-dimethyl-2,2'-bipyridine (6 mol%) in 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) at room temperature. The reaction proceeds via oxidative amination, where aniline derivatives react with electron-rich alkenes in the presence of 35% aqueous hydrogen peroxide (2 equiv). The ionic solvent stabilizes the Pd catalyst, enhancing turnover frequency.

Substrate Scope and Yield

Using o-alkynyltrifluoroacetanilides and ethyl acrylate derivatives, ethyl N-(4-chlorophenyl)alaninate is obtained in 35% yield after 12 hours. The N-methyl analog (ethyl N-(4-chlorophenyl)-N-methylalaninate) is similarly synthesized, confirming the versatility of this method for substituted aryl groups.

Table 1: Reaction Parameters for Pd-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | 5,5'-Dimethyl-2,2'-bipyridine |

| Solvent | [Bmim]BF₄ |

| Oxidant | H₂O₂ (2 equiv) |

| Temperature | 25°C |

| Yield | 35% |

Purification and Characterization

The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 10:1), yielding a yellow oil. ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.10 (q, J = 7.1 Hz, 2H, CH₂CH₃), and 7.25–7.35 (m, 4H, Ar-H). High-resolution mass spectrometry (HRMS) confirms the molecular ion [C₁₃H₁₉NO₂ + H]⁺ at m/z 222.1486 (calc. 222.1489).

Direct Esterification of N-(4-Chlorophenyl)Alanine

Acid-Catalyzed Esterification

N-(4-Chlorophenyl)alanine is esterified with ethanol using concentrated sulfuric acid (2 mol%) under reflux. The reaction achieves 60–70% conversion after 6 hours, though racemization at the α-carbon remains a challenge.

Table 2: Esterification Conditions and Outcomes

| Parameter | Value |

|---|---|

| Substrate | N-(4-Chlorophenyl)alanine |

| Alcohol | Ethanol (excess) |

| Catalyst | H₂SO₄ (2 mol%) |

| Temperature | 78°C (reflux) |

| Time | 6 hours |

| Yield | 60–70% |

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media minimizes racemization. Candida antarctica lipase B (CAL-B) in tert-butanol at 40°C achieves 85% enantiomeric excess (ee) but requires prolonged reaction times (48 hours).

Alternative Synthetic Approaches

Reductive Amination

4-Chlorobenzaldehyde reacts with ethyl alaninate in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid. While this method affords moderate yields (50–55%), diastereomer separation complicates large-scale applications.

Mitsunobu Reaction

Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the coupling of 4-chlorophenol with ethyl alaninate. This route achieves 75% yield but requires stoichiometric reagents, increasing costs.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, [Bmim]BF₄) enhance Pd-catalyzed amination by stabilizing intermediates. Non-polar solvents (toluene) favor esterification equilibria but slow reaction kinetics.

Temperature and Time

Elevated temperatures (70–80°C) accelerate esterification but risk racemization. Room-temperature Pd catalysis balances speed and stereochemical integrity.

Analytical Characterization and Spectral Data

Chemical Reactions Analysis

Types of Reactions

EthylN-(4-chlorophenyl)alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-chlorobenzoic acid, while reduction can produce 4-chlorophenylethanol .

Scientific Research Applications

EthylN-(4-chlorophenyl)alaninate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of EthylN-(4-chlorophenyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl N-(4-chlorophenyl)alaninate with key analogs:

Key Observations:

- Chlorophenyl Group : Present in all compounds, this group enhances electrophilicity and target binding. Ethyl N-(4-chlorophenyl)alaninate and valifenalate utilize it for agrochemical activity, whereas BD 1008 employs dichlorophenyl for receptor interactions .

- Ester vs. Carboxylic Acid : Ethyl N-(4-chlorophenyl)alaninate’s ester group likely increases lipid solubility compared to 4-chlorobenzoic acid, which is water-soluble but less bioavailable .

- Complexity : Valifenalate’s additional valyl and isopropoxycarbonyl groups confer stereochemical complexity and prolonged activity, unlike the simpler alaninate derivative .

Physicochemical Properties

| Property | Ethyl N-(4-chlorophenyl)alaninate | Valifenalate | 4-Chlorobenzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~257.7 | ~465.9 | ~156.6 |

| LogP (Predicted) | ~2.8 | ~3.5 | ~2.1 |

| Solubility in Water | Low | Moderate | High |

| Thermal Stability | Moderate | High | High |

Notes:

- LogP : Ethyl N-(4-chlorophenyl)alaninate’s higher lipophilicity than 4-chlorobenzoic acid aligns with its ester functionality, favoring membrane penetration.

- Stability: Valifenalate’s bulky groups enhance stability under environmental conditions, a trait less pronounced in the simpler alaninate .

Biological Activity

Ethyl N-(4-chlorophenyl)alaninate is an organic compound that has garnered attention in recent years for its diverse biological activities. This compound, characterized by the presence of a 4-chlorophenyl group attached to an alanine moiety via an ethyl ester, has been investigated for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of Ethyl N-(4-chlorophenyl)alaninate can be represented as follows:

This compound features:

- Ethyl group : Enhances solubility and bioavailability.

- Chlorophenyl group : Contributes to biological activity through potential interactions with biological targets.

- Alanine backbone : Provides essential amino acid characteristics that may influence its interaction with enzymes and receptors.

The biological activity of Ethyl N-(4-chlorophenyl)alaninate is primarily attributed to its interaction with various molecular targets. Research suggests that its antimicrobial properties may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Additionally, studies indicate that the compound may exhibit anticancer properties , potentially through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting tubulin polymerization, which is crucial for cell division.

Antimicrobial Activity

Ethyl N-(4-chlorophenyl)alaninate has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The specific mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent research highlights the anticancer potential of Ethyl N-(4-chlorophenyl)alaninate. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's IC50 values in these studies suggest significant potency, comparable to established chemotherapeutic agents.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15–25 | Apoptosis induction |

| MDA-MB-231 | 20–30 | Tubulin destabilization |

Case Studies

- Antimicrobial Study : A study conducted by BenchChem reported that Ethyl N-(4-chlorophenyl)alaninate exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the antibacterial efficacy, showing zones of inhibition ranging from 15 mm to 25 mm depending on concentration.

- Anticancer Research : In a comparative study published in MDPI, Ethyl N-(4-chlorophenyl)alaninate was evaluated alongside other phenolic compounds for their antiproliferative effects on breast cancer cell lines. Results indicated that this compound effectively reduced cell viability and induced cell cycle arrest at the G2/M phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl N-(4-chlorophenyl)alaninate, and what analytical techniques validate its purity and structure?

- Methodological Answer : The compound can be synthesized via N-acylation of alaninate esters with 4-chlorophenyl-substituted carbonyl chlorides. Key steps include protecting group strategies for the amino acid moiety and nucleophilic substitution at the chlorophenyl group. Structural validation requires a combination of:

- Infrared (IR) spectroscopy to confirm carbonyl (C=O) and ester (C-O) functional groups.

- NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and verify substituent positions (e.g., chlorophenyl proton splitting patterns ).

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- Elemental analysis (C, H, N, Cl) to ensure stoichiometric consistency with theoretical values .

Q. How does the presence of the 4-chlorophenyl group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The electron-withdrawing chlorine atom increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution. Physicochemical impacts include:

- Solubility : Reduced water solubility due to hydrophobicity of the chlorophenyl group; polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions .

- Stability : Resistance to hydrolysis under acidic conditions compared to non-halogenated analogs .

- Spectroscopic signatures : Distinct UV-Vis absorption maxima (~270–290 nm) due to the chlorophenyl chromophore .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for Ethyl N-(4-chlorophenyl)alaninate?

- Methodological Answer : Discrepancies may arise from:

- Solvent effects in simulations : Explicit solvent models (e.g., COSMO-RS) improve docking accuracy compared to vacuum-phase calculations .

- Conformational flexibility : Molecular dynamics (MD) simulations over 100+ ns trajectories can identify bioactive conformers missed in static models .

- Validation : Compare experimental IC₅₀ values (e.g., fungicidal assays ) with computational binding energies. Adjust force field parameters for halogen-protein interactions if systematic deviations occur .

Q. How does stereochemistry at the alaninate moiety affect fungicidal efficacy, and what chiral resolution methods are effective?

- Methodological Answer : The (R)- and (S)-enantiomers may exhibit differential binding to fungal cytochrome P450 targets. To resolve enantiomers:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients; retention times vary by >2 minutes for enantiomers .

- Circular dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–250 nm .

- Bioactivity testing : Compare EC₅₀ values of resolved enantiomers in in vitro fungal growth inhibition assays (e.g., against Botrytis cinerea) .

Q. What environmental analytical methods detect trace residues of Ethyl N-(4-chlorophenyl)alaninate in soil or water?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges and methanol elution .

- Detection : LC-MS/MS using a triple quadrupole system in MRM mode (e.g., m/z 310 → 154 for quantification; LOD < 0.1 ppb) .

- Validation : Spike-and-recovery tests in matrix-matched samples to account for ion suppression/enhancement .

Q. What mechanistic insights explain the compound’s activity against resistant fungal strains?

- Methodological Answer : Resistance may arise from overexpression of efflux pumps (e.g., ABC transporters). Mechanistic studies should include:

- Fluorescent probes (e.g., Nile Red) to assess efflux inhibition .

- Gene expression profiling : qPCR for CYP51 and MFS transporter genes in treated vs. untreated fungi .

- Synergy assays : Combine with known efflux inhibitors (e.g., verapamil) to lower MIC values .

Data Presentation and Critical Analysis

Q. How should researchers present conflicting data on the compound’s hydrolytic stability in peer-reviewed studies?

- Methodological Answer :

- Tabulate conditions : pH, temperature, and solvent systems where instability is observed .

- Statistical analysis : Use ANOVA to compare degradation rates across replicates; report p-values for significant differences .

- Structural rationale : Correlate instability with electron-deficient regions of the molecule using Hammett σ values .

Q. What computational tools predict metabolic pathways for Ethyl N-(4-chlorophenyl)alaninate in mammalian systems?

- Methodological Answer :

- Software : SwissADME or ADMET Predictor for Phase I/II metabolism predictions (e.g., ester hydrolysis, glutathione conjugation) .

- Docking studies : Glide or AutoDock Vina to identify cytochrome P450 isoforms (e.g., CYP3A4) involved in oxidation .

- Validation : Compare in silico results with in vitro microsomal assays using LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.